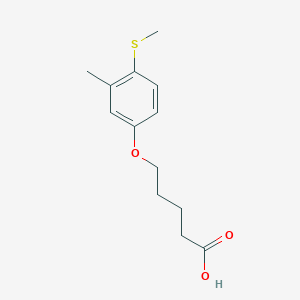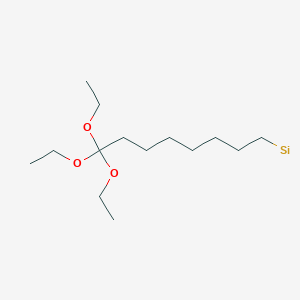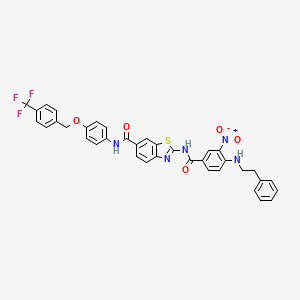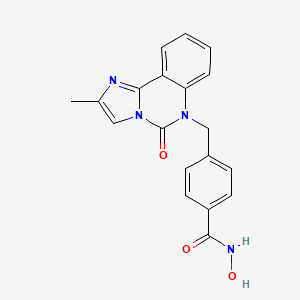
Hdac6-IN-32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac6-IN-32 is a selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme predominantly found in the cytoplasm and is responsible for the deacetylation of non-histone proteins, including α-tubulin in microtubules, the HSP90 chaperone, and cortactin . Inhibition of histone deacetylase 6 has shown efficacy in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Preparation Methods
The synthesis of Hdac6-IN-32 involves the preparation of benzohydroxamates, which selectively inhibit histone deacetylase 6. The synthetic route typically includes the following steps :
Formation of Benzohydroxamate Core: This involves the reaction of benzohydroxamic acid with appropriate reagents to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to enhance selectivity and potency.
Purification: The final compound is purified using chromatographic techniques to obtain this compound in its pure form.
Chemical Reactions Analysis
Hdac6-IN-32 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Various substituents can be introduced into the this compound molecule through substitution reactions, altering its properties and efficacy.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hdac6-IN-32 has a wide range of scientific research applications, including:
Neurodegenerative Diseases: The compound has potential therapeutic applications in neurodegenerative diseases by promoting the acetylation of proteins involved in neuronal function and protection.
Pain and Inflammation: The compound has shown efficacy in reducing pain and inflammation by inhibiting histone deacetylase 6 activity.
Mechanism of Action
Hdac6-IN-32 exerts its effects by selectively inhibiting histone deacetylase 6. Histone deacetylase 6 primarily deacetylates non-histone proteins, including α-tubulin, HSP90, and cortactin . By inhibiting histone deacetylase 6, this compound promotes the acetylation of these proteins, leading to various biological effects. For example, the acetylation of α-tubulin enhances microtubule stability, while the acetylation of HSP90 affects its chaperone function . The inhibition of histone deacetylase 6 also impacts cellular processes such as gene expression, cell motility, immune response, and protein degradation .
Comparison with Similar Compounds
Hdac6-IN-32 is unique among histone deacetylase inhibitors due to its selectivity for histone deacetylase 6. Other similar compounds include:
ACY-1215 (Ricolinostat): Another selective histone deacetylase 6 inhibitor that has been investigated for its potential in treating multiple myeloma and other cancers.
ACY-241 (Citarinostat):
This compound stands out due to its specific chemical structure and the unique modifications that enhance its selectivity and potency compared to other histone deacetylase 6 inhibitors.
Properties
Molecular Formula |
C19H16N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-hydroxy-4-[(2-methyl-5-oxoimidazo[1,2-c]quinazolin-6-yl)methyl]benzamide |
InChI |
InChI=1S/C19H16N4O3/c1-12-10-23-17(20-12)15-4-2-3-5-16(15)22(19(23)25)11-13-6-8-14(9-7-13)18(24)21-26/h2-10,26H,11H2,1H3,(H,21,24) |
InChI Key |
DPXNXUZVFFGUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


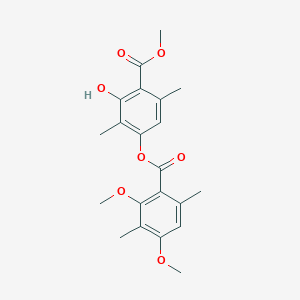
![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)
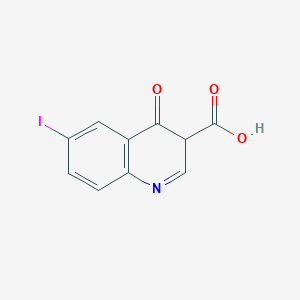
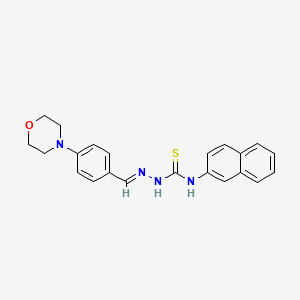
![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
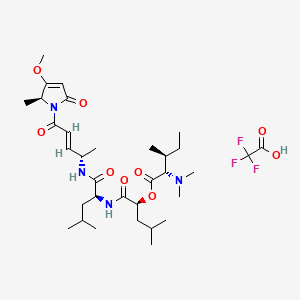
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
